4-Chloro-5-methoxypyridine-2-carbaldehyde
Description
4-Chloro-5-methoxypyridine-2-carbaldehyde (CAS: 1060801-63-9) is a heteroaromatic compound featuring a pyridine core substituted with chlorine at the 4-position, methoxy at the 5-position, and a formyl (aldehyde) group at the 2-position . This compound is of significant interest in pharmaceutical and materials science research due to its versatile reactivity, particularly in synthesizing fused heterocycles or serving as a precursor for metal-organic frameworks (MOFs). Its aldehyde group enables condensation reactions, while the chloro and methoxy substituents influence electronic and steric properties, modulating reactivity and intermolecular interactions .
Properties
IUPAC Name |
4-chloro-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFYHMPKQNJQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridine-2-carbaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chloro-5-methoxypyridine-2-carboxylic acid.
Reduction: 4-Chloro-5-methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methoxypyridine-2-carbaldehyde finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Effects
The compound’s functional groups distinguish it from related pyridine and pyrimidine derivatives. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Chloro-Substituted Heterocycles
| Compound Name | Substituents | Key Functional Differences | Potential Applications |
|---|---|---|---|
| 4-Chloro-5-methoxypyridine-2-carbaldehyde | 4-Cl, 5-OCH₃, 2-CHO | Aldehyde for condensation; moderate EWG* | Drug intermediates, MOFs |
| 4-Chloro-5-fluoro-2-methylpyridine | 4-Cl, 5-F, 2-CH₃ | Fluorine (strong EWG); methyl (EDG**) | Agrochemicals, kinase inhibitors |
| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | 4-Cl, 5,6-(CH₃)₂, 2-CF₃ | CF₃ (strong EWG); steric hindrance | Fluorinated pharmaceuticals |
| 5-Hydroxy-2-methoxypyridine-4-carbaldehyde (Patent EP2970173B1) | 4-CHO, 5-OH, 2-OCH₃ | Hydroxyl (H-bond donor) vs. Cl | Anticancer agent synthesis |
EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group
Key Findings:
Electrophilicity : The aldehyde group in this compound enhances electrophilicity at C-2, enabling nucleophilic additions (e.g., formation of Schiff bases). In contrast, 4-Chloro-5-fluoro-2-methylpyridine lacks this reactivity due to its methyl group .
Hydrogen Bonding : The methoxy group in the target compound acts as a weak H-bond acceptor, whereas 5-Hydroxy-2-methoxypyridine-4-carbaldehyde (Patent EP2970173B1) features a hydroxyl group, enabling stronger H-bond interactions critical for crystal engineering and biological target binding .
Steric Effects : Bulky substituents, such as the trifluoromethyl group in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, reduce reactivity at adjacent positions compared to the less hindered aldehyde in the target compound .
Biological Activity
Overview
4-Chloro-5-methoxypyridine-2-carbaldehyde (CAS No. 1060801-63-9) is a pyridinecarboxaldehyde derivative characterized by a chloro group at the 4th position, a methoxy group at the 5th position, and an aldehyde group at the 2nd position on the pyridine ring. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Molecular Formula : CHClNO\
Molecular Weight : 173.58 g/mol
The unique structural features of this compound allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These properties are crucial for its applications in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.
- Influence of Substituents : The chloro and methoxy groups enhance the compound's binding affinity and specificity towards enzymes and receptors.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related pyridine derivatives have shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10.20 | LNCaP |
| Compound B | 3.29 | PC-3 |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined but are expected to be competitive based on structure-activity relationship studies.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Similar pyridine derivatives have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar capabilities.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized novel pyridine derivatives and evaluated their anticancer activity using the MTT assay on A549 cells. The findings suggested that modifications in the structure significantly influenced the anticancer potency.
- Antimicrobial Screening : Another research effort screened various derivatives against resistant strains of bacteria, revealing that certain substitutions enhance antimicrobial efficacy, which may apply to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
